GSA-10 is a novel quinolinecarboxamide derivative identified through virtual screening for Smoothened (Smo) agonists. [] It belongs to a new class of Smo agonists and exhibits unique pharmacological characteristics. [] Smo is a key receptor in the Hedgehog (Hh) signaling pathway, crucial for cell growth and differentiation. [] GSA-10's discovery holds significant implications for understanding Hh signaling and its therapeutic potential in regenerative medicine. []
GSA-10 demonstrates a unique mechanism of action compared to other known Smo agonists. It promotes the differentiation of multipotent mesenchymal progenitor cells into osteoblasts by acting on Smo. [] Interestingly, GSA-10 does not interact with the classic bodipy-cyclopamine binding site on Smo, suggesting a novel active site. [] This novel site is not localized to the primary cilium and is significantly potentiated by forskolin and cholera toxin. []
GSA-10's unique pharmacological profile makes it a valuable tool in scientific research: * Dissecting Hh Signaling: GSA-10's interaction with a novel Smo active site provides a new avenue for understanding the complexities of Hh signaling. [] * Regenerative Medicine: GSA-10's ability to promote osteoblast differentiation from progenitor cells highlights its potential in bone tissue engineering and regenerative medicine. []* Tool Compound: GSA-10 serves as a valuable tool compound for studying Smo receptor pharmacology and identifying new therapeutic targets within the Hh pathway. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: